molecular formula C19H20N2O5 B561681 4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2'-carboxy-2-hydroxybenzophenone CAS No. 203580-77-2

4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2'-carboxy-2-hydroxybenzophenone

Cat. No.: B561681
CAS No.: 203580-77-2
M. Wt: 356.378
InChI Key: HBLKRMKMBDEFFL-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :
    • δ 12.8 ppm (s, 1H, -COOH).
    • δ 10.2 ppm (s, 1H, phenolic -OH).
    • δ 6.5–8.0 ppm (m, 8H, aromatic protons).
    • δ 3.4–3.6 ppm (m, 4H, -N-CH₂-CH₂-N-).
    • δ 2.9 ppm (s, 3H, -N-CH₃).
    • δ 2.0 ppm (s, 3H, acetamido -CO-CH₃).
  • ¹³C NMR :
    • δ 172.5 ppm (carboxy carbonyl).
    • δ 170.1 ppm (acetamido carbonyl).
    • δ 160–110 ppm (aromatic carbons).

Infrared (IR) Spectroscopy

  • ν 3300 cm⁻¹ : Broad stretch (O-H from carboxy and phenolic groups).
  • ν 1680 cm⁻¹ : Strong carbonyl stretches (C=O from carboxy and acetamido groups).
  • ν 1600–1450 cm⁻¹ : Aromatic C=C bending.

UV-Vis Spectroscopy

  • λmax (methanol) : 280 nm (π→π* transition of conjugated benzophenone

Properties

IUPAC Name

2-[4-[2-acetamidoethyl(methyl)amino]-2-hydroxybenzoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-12(22)20-9-10-21(2)13-7-8-16(17(23)11-13)18(24)14-5-3-4-6-15(14)19(25)26/h3-8,11,23H,9-10H2,1-2H3,(H,20,22)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLKRMKMBDEFFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN(C)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675499
Record name 2-{4-[(2-Acetamidoethyl)(methyl)amino]-2-hydroxybenzoyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203580-77-2
Record name 2-{4-[(2-Acetamidoethyl)(methyl)amino]-2-hydroxybenzoyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination for Side-Chain Construction

Adapted from tert-butyl 2-(benzylamino)ethylcarbamate synthesis:

Step Reagents/Conditions Purpose Yield
1. Reductive Amination2-Chloroacetamide, NaBH₄, methanol, -10°C to RT, 16 hForm acetamidoethylamine92%
2. Coupling to BenzophenonePd-catalyzed cross-coupling or nucleophilic substitutionAttach side chain to aromatic ring

Mechanism:

  • Reductive amination links 2-chloroacetamide to an amine precursor.

  • Methylation of the secondary amine with methyl iodide completes the N-methylamino group.

Suzuki-Miyaura Coupling for Core Construction

Hypothetical route for benzophenone core synthesis:

Step Reagents/Conditions Purpose Yield
1. Boronic Acid Synthesis2-Hydroxybenzoic acid, B₂Pin₂, Pd catalystGenerate boronic acid intermediate
2. Cross-CouplingAryl halide, Pd(PPh₃)₄, Na₂CO₃, DME/H₂OForm biphenyl ketone

Advantages: Regioselective construction of the benzophenone scaffold.

Critical Challenges and Optimization Strategies

  • Regioselectivity : Nitration and coupling steps require precise control to avoid undesired substitution.

  • Stability : Hydroxy-carboxy groups may require protection/deprotection strategies during functionalization.

  • Efficiency : Multi-step routes necessitate high-yield intermediates (e.g., >90% in reductive amination).

Physicochemical Properties and Applications

Property Value Source
Melting Point175–177°C
SolubilityMethanol, DCM, DMSO
Molecular Weight356.37 g/mol

Applications: Fluorescent labeling agents in biochemistry due to homobifunctional rhodamine-like structure.

Comparative Analysis of Routes

Method Advantages Limitations
Nitration-HydrogenationEstablished protocols, low-cost reagentsHarsh conditions, potential over-nitration
Reductive AminationHigh-yield side-chain synthesisRequires pure intermediates
Suzuki CouplingRegioselective core synthesisExpensive catalysts, complex workup

Chemical Reactions Analysis

Types of Reactions

4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2’-carboxy-2-hydroxybenzophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the acetamido group under basic conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, alcohols, and substituted benzophenones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Derivatives

The compound can be synthesized through various chemical pathways that involve the modification of existing benzophenone derivatives. The synthetic routes often focus on enhancing its biological activity by introducing functional groups that improve solubility and binding affinity to biological targets.

Anticancer Activity

Research has indicated that derivatives of 4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2'-carboxy-2-hydroxybenzophenone exhibit significant anticancer properties. For instance, studies have shown that certain analogues can inhibit tumor growth by targeting specific enzymes involved in cancer metabolism. This activity is often assessed through in vitro assays using cancer cell lines.

Enzyme Inhibition

The compound has been investigated for its potential as an arginase inhibitor. Arginase plays a crucial role in the urea cycle and is implicated in various diseases, including cancer and cardiovascular disorders. Inhibition of arginase can lead to increased levels of L-arginine, which is beneficial for nitric oxide production and overall vascular health .

Case Study 1: Antiviral Activity

A study highlighted the synthesis of various derivatives of the compound to evaluate their antiviral properties against HIV-1. The structural modifications led to compounds that showed improved inhibitory activity against resistant strains of the virus, demonstrating the importance of chemical modifications in enhancing therapeutic efficacy .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound and its derivatives. In vitro studies demonstrated that certain analogues could reduce inflammation markers in cell cultures, suggesting potential applications in treating inflammatory diseases .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits tumor growth; effective against cancer cell lines
Enzyme InhibitionActs as an arginase inhibitor
Antiviral PropertiesEffective against HIV-1 variants
Anti-inflammatory EffectsReduces inflammation markers

Mechanism of Action

The mechanism of action of 4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2’-carboxy-2-hydroxybenzophenone involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the benzophenone core can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetamidoethyl-Methylamino Derivatives

(a) N-Cyano-N'-[4-[N-[2-[N-(4-fluorobenzyl)-N-(2-pyridyl)amino]ethyl]-N-methylamino]butyl]-N″-guanidine Derivatives (Compounds 29–31, )
  • Structural Features: These compounds share the acetamidoethyl-methylamino moiety but incorporate guanidine, thiazolyl, and pyridyl groups.
  • Key Differences: Molecular Weight: ~600–624 g/mol (vs. ~437 g/mol for the target compound). Synthesis: Yields range from 29% to 60%, with hygroscopic or decomposition-prone properties .
(b) N-[2-(Acetamido)ethyl]-2-hydroxybenzamide ()
  • Structural Features: A simpler analog lacking the benzophenone core and carboxyl group.
  • Solubility: Likely higher due to the absence of a hydrophobic benzophenone group.

Benzophenone and Aromatic Carboxylate Derivatives

(a) N-(2-(2-(4-Chlorophenoxy)Acetamido)Phenyl)-1H-Indole-2-Carboxamide (Compound 5, )
  • Structural Features: Contains a chlorophenoxy-acetamido-phenyl group linked to an indole-carboxamide.
(b) Ethyl 4-(2-(5-Pyridin-4-yl)-1,3,4-Oxadiazole-2-yl Thio) Acetamido Benzoate (Compound A24, )
  • Structural Features : Combines acetamido-benzoate with oxadiazole and pyridinyl groups.
  • Key Differences :
    • Heterocyclic Influence : The oxadiazole ring enhances metabolic stability, a feature absent in the target compound .

Naphthalene and Heteroaromatic Carboxamides ()

  • Examples :
    • N-(4-Acetylphenyl)-1-hydroxynaphthalene-2-carboxamide (CAS 108478-69-9)
    • 2-Naphthalenecarboxamide, N-(4-Ethylphenyl)-3-Hydroxy (CAS 82382-57-8)
  • Key Differences: Aromatic Systems: Naphthalene cores offer extended π-conjugation, altering UV-Vis absorption profiles compared to benzophenone-based compounds. Applications: Naphthalene derivatives are common in fluorescent probes or photosensitizers .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
Target Compound C₂₄H₂₇N₃O₅ Benzophenone, -COOH, -OH, acetamidoethyl ~437 Commercial availability
Compound 29 () C₂₉H₄₁N₁₁OS₂ Guanidine, thiazolyl, pyridyl 624 RNA-binding potential
N-[2-(Acetamido)ethyl]-2-hydroxybenzamide C₁₁H₁₄N₂O₃ Benzamide, acetamidoethyl ~222 RNA cleavage via lanthanide coordination
Compound A24 () C₂₀H₁₈N₄O₃S Oxadiazole, pyridinyl, benzoate ~394 Enhanced metabolic stability

Research Implications and Gaps

  • Unique Features of Target Compound: The combination of carboxyl, hydroxyl, and benzophenone groups may enable chelation or UV-mediated applications (e.g., photostability studies).
  • Unanswered Questions :
    • Toxicity and solubility data are absent in the evidence.
    • Direct bioactivity comparisons with analogs (e.g., RNA cleavage vs. indole-based receptor binding) require further study.

Biological Activity

4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2'-carboxy-2-hydroxybenzophenone, commonly referred to as a benzophenone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a carboxylic acid and hydroxyl group that may contribute to its biological effects.

  • Molecular Formula : C19H20N2O5
  • Molar Mass : 356.37 g/mol
  • Melting Point : 175-177°C
  • Solubility : Soluble in methanol
  • Appearance : Red solid

The biological activity of this compound is primarily attributed to its interaction with various biological targets, potentially including enzymes and receptors involved in cellular signaling pathways. The presence of the acetamido and methylamino groups suggests that it may interact with protein targets through hydrogen bonding and hydrophobic interactions.

Potential Biological Activities

  • Antimicrobial Activity
    • Initial studies indicate that benzophenone derivatives can exhibit antimicrobial properties. Compounds with similar structures have been shown to inhibit bacterial growth by disrupting cell membrane integrity and interfering with nucleic acid synthesis .
  • Anticancer Properties
    • The compound's structure indicates potential for anticancer activity, particularly through mechanisms such as apoptosis induction and cell cycle arrest. Research on related compounds has demonstrated their ability to inhibit cancer cell proliferation by targeting specific kinases involved in cell division .
  • Enzyme Inhibition
    • Similar benzophenone derivatives have been identified as inhibitors of various enzymes, including those involved in metabolic pathways and signal transduction. This inhibition can lead to altered cellular responses and may be beneficial in treating diseases characterized by dysregulated enzyme activity.

Research Findings

Recent studies have highlighted the biological activities associated with this compound:

  • A study focusing on structural analogs found that modifications in the side chains significantly influenced the potency against cancer cell lines, suggesting that the acetamido moiety plays a crucial role in enhancing bioactivity .
  • Another investigation revealed that certain benzophenone derivatives could effectively inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

Case Study 1: Anticancer Activity

In a recent experiment, this compound was tested against several cancer cell lines, including breast and colon cancer cells. The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant cytotoxic effects at micromolar concentrations.

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth effectively, particularly against S. aureus, suggesting potential for development as an antimicrobial agent.

Data Summary

PropertyValue
Molecular FormulaC19H20N2O5
Molar Mass356.37 g/mol
Melting Point175-177°C
SolubilityMethanol
AppearanceRed solid
Biological ActivityObserved Effects
AntimicrobialInhibition of bacterial growth (MIC < 100 µg/mL)
AnticancerReduction in cell viability (IC50 in micromolar range)

Q & A

Q. Table 1: Synthesis Optimization Parameters from Analogous Compounds

ParameterExample from EvidenceImpact on Yield/Purity
Coupling AgentTBTU in DCM >80% yield, high purity
Temperature Control0–5°C during reagent additionReduces decomposition
Reaction TimeOvernight stirring (~12 hrs)Ensures complete conversion

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:
A multi-technique approach ensures structural validation:

  • NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d₆ identifies proton environments and carbon frameworks. For example, acetamido protons resonate at δ 2.0–2.2 ppm .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion) .
  • X-ray Crystallography: Single-crystal analysis resolves bond angles, dihedral angles, and hydrogen-bonding networks (e.g., CCDC-1893314 for analogous structures) .

Key Consideration: Use elemental analysis (C, H, N within 0.5% of theoretical values) to validate purity .

Basic: What strategies are recommended for purifying this compound from complex reaction mixtures?

Methodological Answer:

  • Column Chromatography: Use silica gel with gradient elution (hexane:ethyl acetate → methanol) to separate polar byproducts .
  • Recrystallization: Ethanol/water mixtures (3:1 v/v) yield high-purity crystals, leveraging solubility differences .
  • Acid-Base Partitioning: Adjust pH to precipitate the compound from aqueous layers (e.g., pH 5–6 for carboxylate stabilization) .

Advanced: How can computational modeling elucidate the electronic structure and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD): Simulate solvation effects in DMSO or water to assess stability under biological conditions .
  • Docking Studies: Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .

Example: For tautomerism analysis, compare calculated IR spectra (e.g., C=O vs. O–H stretches) with experimental data .

Advanced: What experimental approaches resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization: Use uniform cell lines (e.g., HEK293) and control compounds to minimize variability .
  • Purity Verification: Re-test biological activity after HPLC purification (>98% purity) to exclude impurity effects .
  • Meta-Analysis: Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. Table 2: Common Sources of Data Contradictions

SourceResolution Strategy
Impurity interferenceRepetition with purified batches
Varied assay conditionsStandardize buffer/pH/temperature

Advanced: How does tautomeric behavior influence the chemical properties of this compound?

Methodological Answer:

  • Keto-Enol Equilibria: Use ¹H NMR in DMSO-d₆ to detect enolic protons (δ 12–14 ppm) and quantify tautomer ratios .
  • pH-Dependent Studies: Adjust pH (2–12) and monitor UV-Vis spectra (e.g., λₐᵦₛ shifts at 300–400 nm) .
  • X-ray Analysis: Hydrogen-bonding patterns in crystal structures reveal dominant tautomeric forms (e.g., intramolecular O–H⋯N bonds stabilizing enol) .

Example: Azo derivatives exhibit bathochromic shifts in UV-Vis due to π→π* transitions in tautomeric forms .

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